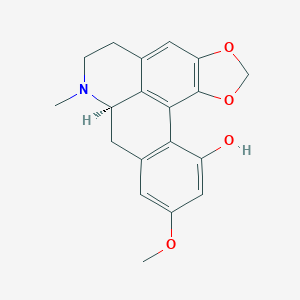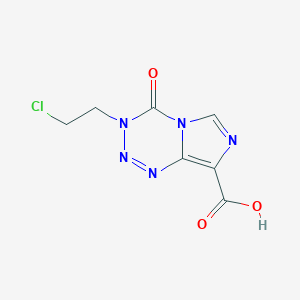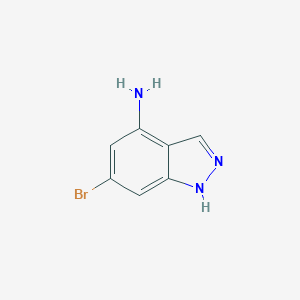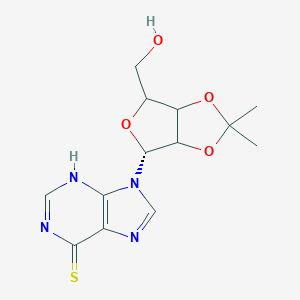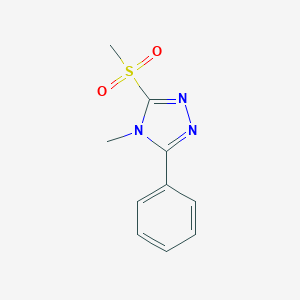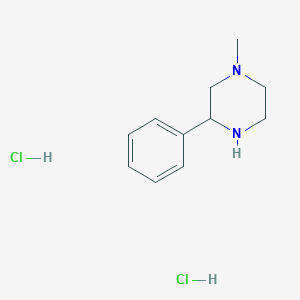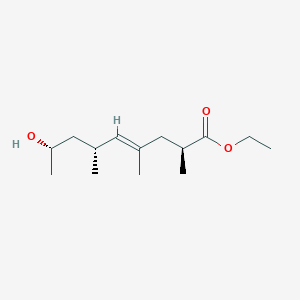
ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate is a compound that has been studied extensively due to its potential applications in scientific research. This compound is a derivative of the natural product phytol, which is found in a variety of plants and algae. Ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied in detail.
Mecanismo De Acción
The mechanism of action of ethyl (ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate)-8-hydroxy-2,4,6-trimethylnon-4-enoate is not fully understood, but studies have shown that it may work by inhibiting certain enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, ethyl (ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate)-8-hydroxy-2,4,6-trimethylnon-4-enoate may be able to increase the levels of acetylcholine in the brain, which could have beneficial effects on cognitive function.
Efectos Bioquímicos Y Fisiológicos
Ethyl (ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate)-8-hydroxy-2,4,6-trimethylnon-4-enoate has a number of biochemical and physiological effects. Studies have shown that this compound can reduce inflammation, inhibit the growth of cancer cells, and protect neurons from damage. Additionally, this compound has been shown to have antioxidant properties, which may help to protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl (ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate)-8-hydroxy-2,4,6-trimethylnon-4-enoate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been well-studied, so there is a significant amount of information available on its properties and potential applications. However, one limitation of using this compound in lab experiments is that it may not be suitable for all types of studies. For example, some studies may require a more specific or potent compound, or a compound with different properties.
Direcciones Futuras
There are a number of future directions for research on ethyl (ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate)-8-hydroxy-2,4,6-trimethylnon-4-enoate. One direction is to further investigate the anti-cancer properties of this compound and explore its potential as a cancer treatment. Another direction is to study the effects of this compound on other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers may explore the potential of this compound as a therapeutic agent for other conditions, such as inflammation and oxidative stress. Finally, future research may focus on developing more potent derivatives of this compound with improved properties and applications.
Métodos De Síntesis
Ethyl (ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate)-8-hydroxy-2,4,6-trimethylnon-4-enoate can be synthesized using a variety of methods. One common method involves the reaction of phytol with ethyl chloroformate and triethylamine in dichloromethane. This reaction produces ethyl (ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate)-8-hydroxy-2,4,6-trimethylnon-4-enoate as a white solid with a melting point of 56-58°C.
Aplicaciones Científicas De Investigación
Ethyl (ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate)-8-hydroxy-2,4,6-trimethylnon-4-enoate has a wide range of potential applications in scientific research. One application is in the study of cancer. Studies have shown that this compound has anti-cancer properties, and it may be able to inhibit the growth of cancer cells. Another potential application is in the study of neurodegenerative diseases. Studies have shown that ethyl (ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate)-8-hydroxy-2,4,6-trimethylnon-4-enoate may be able to protect neurons from damage and prevent the progression of neurodegenerative diseases.
Propiedades
Número CAS |
943858-34-2 |
|---|---|
Nombre del producto |
ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate |
Fórmula molecular |
C14H26O3 |
Peso molecular |
242.35 g/mol |
Nombre IUPAC |
ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate |
InChI |
InChI=1S/C14H26O3/c1-6-17-14(16)12(4)8-10(2)7-11(3)9-13(5)15/h7,11-13,15H,6,8-9H2,1-5H3/b10-7+/t11-,12-,13-/m0/s1 |
Clave InChI |
ZHCKMPFULIYWCN-UINPNPHTSA-N |
SMILES isomérico |
CCOC(=O)[C@@H](C)C/C(=C/[C@H](C)C[C@H](C)O)/C |
SMILES |
CCOC(=O)C(C)CC(=CC(C)CC(C)O)C |
SMILES canónico |
CCOC(=O)C(C)CC(=CC(C)CC(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





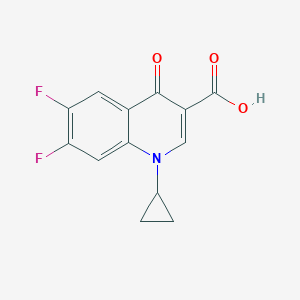
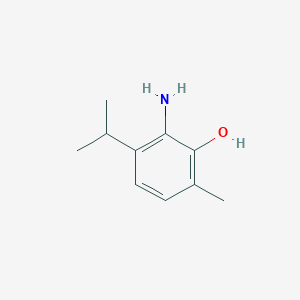
![1,3-Dihydrofuro[3,4-b]quinoxaline](/img/structure/B49863.png)
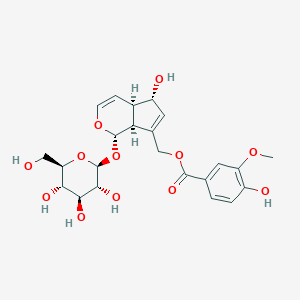
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(Z,2S)-1,5-diamino-1-oxopent-3-en-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide](/img/structure/B49868.png)
